Tyrosinkinase-IN-1

Übersicht

Beschreibung

Tyrosine kinase-IN-1 is a multi-targeted tyrosine kinase inhibitor . Tyrosine kinases are enzymes that transfer a phosphate group from ATP to specific areas on cell proteins . They help transmit signals that cause cells to grow, divide, and perform specific functions . In many types of cancer, tyrosine kinases can be abnormal, leading to uncontrolled cell growth .

Wissenschaftliche Forschungsanwendungen

Krebstherapie

Tyrosinkinase-IN-1: wird vorrangig für sein Potenzial in der Krebsbehandlung erforscht. Tyrosinkinasen sind entscheidend in zellulären Signalwegen, die Zellteilung und -wachstum regulieren. Eine Überexpression oder Mutationen in diesen Enzymen können zu unkontrollierter Zellproliferation führen, einem Kennzeichen von Krebs . Durch die Hemmung dieser Kinasen kann This compound das Wachstum und die Ausbreitung von Krebszellen verhindern. Es ist besonders vielversprechend bei der gezielten Behandlung von Krebsarten mit bekannten Mutationen in Tyrosinkinasegenen.

Entwicklungsbiologie

In der Entwicklungsbiologie hat This compound Anwendungen beim Verständnis des Zellschicksals und von Signalwegen. Rezeptortyrosinkinasen (RTKs) spielen eine wesentliche Rolle in der zellulären Kommunikation während der Entwicklung mehrzelliger Organismen . Durch die Modulation der RTK-Aktivität können Forscher die Auswirkungen auf Zellproliferation, -wachstum und -differenzierung untersuchen, was Einblicke in Entwicklungsstörungen und potenzielle therapeutische Ziele bietet.

Neurobiologie

In der Neurobiologie kann This compound zur Untersuchung des Nervenwachstums und der Neurogenese verwendet werden. Tyrosinkinasen wie NGF und EGF sind entscheidend für die neuronale Entwicklung und Plastizität . Die Untersuchung, wie This compound diese Pfade beeinflusst, kann zu einem besseren Verständnis neurologischer Erkrankungen und zur Entwicklung neuer neuroprotektiver Medikamente führen.

Angiogeneseforschung

Angiogenese, die Bildung neuer Blutgefäße, ist ein weiterer Bereich, in dem This compound Anwendung findet. Sie ist besonders relevant im Kontext von Krankheiten wie Krebs, bei denen die Angiogenese das Tumorwachstum und die Metastasierung fördert. Durch die Hemmung spezifischer Tyrosinkinasen, die an der Angiogenese beteiligt sind, wie z. B. Tie-1, könnte This compound als potenzielle antiangiogene Therapie dienen .

Stoffwechselstörungen

This compound: hat auch potenzielle Anwendungen in der Erforschung von Stoffwechselstörungen. Der Insulinrezeptor ist eine Tyrosinkinase, die eine bedeutende Rolle bei der Glukosehomöostase spielt. Eine Dysregulation dieses Signalwegs kann zu Erkrankungen wie Diabetes führen. Forscher können This compound verwenden, um den Insulin-Signalweg zu untersuchen und neue Behandlungen für Stoffwechselkrankheiten zu entwickeln .

Photobiologie

Die Entwicklung und Anwendung von lichtgesteuerten Rezeptortyrosinkinasen ist ein aufstrebendes Feld, in dem This compound eingesetzt werden könnte. Durch die Konstruktion von Rezeptoren, die auf Licht reagieren, können Wissenschaftler zelluläre Signalwege präzise steuern. Dies hat Auswirkungen auf die Grundlagenforschung und potenzielle therapeutische Anwendungen, wie z. B. in der Gewebezüchtung und regenerativen Medizin .

Wirkmechanismus

Target of Action

Tyrosine kinase-IN-1 primarily targets Receptor Tyrosine Kinases (RTKs) . RTKs are transmembrane cell-surface proteins that act as signal transducers . They regulate essential cellular processes like proliferation, apoptosis, differentiation, and metabolism . RTK alteration occurs in a broad spectrum of cancers, emphasizing its crucial role in cancer progression and as a suitable therapeutic target .

Mode of Action

Tyrosine kinase-IN-1 interacts with its targets, the RTKs, by competing with ATP for the ATP binding site of the kinase . This reduces tyrosine kinase phosphorylation, thereby inhibiting cancer cell proliferation . Before RTKs are activated, each RTK is cis-autoinhibited by a specific group of intra-molecular interactions unique to each receptor . The binding of growth factors to the extracellular domains of RTK molecules causes two receptor molecules to dimerize, which brings the cytoplasmic tails of the receptors close to each other and causes the tyrosine kinase activity of these tails to be turned on .

Biochemical Pathways

Tyrosine kinase-IN-1 affects several biochemical pathways. The phosphorylation of tyrosines on the receptor tails triggers the assembly of an intracellular signaling complex on the tails . The newly phosphorylated tyrosines serve as binding sites for signaling proteins that then pass the message on to yet other proteins . Many studies have found that Tyrosine kinase-IN-1 influences RTK activation and their downstream signaling pathways resulting in increased apoptosis, decreased proliferation, and decreased migration in cancer both in vitro and in vivo .

Result of Action

The molecular and cellular effects of Tyrosine kinase-IN-1’s action primarily involve the inhibition of cancer cell proliferation. By reducing tyrosine kinase phosphorylation, Tyrosine kinase-IN-1 inhibits the growth and proliferation of cancer cells . This results in increased apoptosis, decreased proliferation, and decreased migration in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tyrosine kinase-IN-1. For instance, the presence of growth factors in the extracellular environment can affect the activation of RTKs . Additionally, the cellular microenvironment, including factors such as pH and the presence of other signaling molecules, can also impact the effectiveness of Tyrosine kinase-IN-1 .

Safety and Hazards

Tyrosine kinase-IN-1 is toxic and a moderate to severe irritant to the skin and eyes . It contains a pharmaceutically active ingredient and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Cardiovascular side effects ranging from hypertension, atrial fibrillation, reduced cardiac function, and heart failure to sudden death have been reported with the use of tyrosine kinase inhibitors .

Zukünftige Richtungen

Tyrosine kinase inhibitors, including Tyrosine kinase-IN-1, have shown significant utility in the treatment of multiple hematological malignancies and solid tumors . Despite the already excellent clinical outcomes for most patients, challenges remain with regard to deepening initial responses, prolonging treatment-free remission, and providing efficacious and tolerable options for patients with refractory disease .

Biochemische Analyse

Biochemical Properties

Tyrosine kinase-IN-1 interacts with various enzymes, proteins, and other biomolecules in the cell. It targets the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues on proteins . This inhibition disrupts the activation of proteins involved in cell signaling pathways, thereby influencing cellular functions .

Cellular Effects

Tyrosine kinase-IN-1 has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting tyrosine kinase activity, which can disrupt cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the MAPK and PI3K/AKT pathways, which are involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of Tyrosine kinase-IN-1 involves binding to the ATP-binding site of tyrosine kinases, preventing these enzymes from phosphorylating tyrosine residues on proteins . This inhibition can lead to changes in gene expression and disrupt the activation of proteins involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrosine kinase-IN-1 can change over time. For instance, its inhibitory effects on tyrosine kinase activity can lead to a decrease in cell proliferation over time . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tyrosine kinase-IN-1 can vary with different dosages in animal models. For example, higher doses might lead to more pronounced inhibition of tyrosine kinase activity, but could also result in toxic or adverse effects .

Metabolic Pathways

Tyrosine kinase-IN-1 is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it can influence the MAPK and PI3K/AKT pathways, which are involved in cellular metabolism .

Transport and Distribution

Tyrosine kinase-IN-1 is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, which can affect its localization or accumulation . For example, it might bind to specific proteins that transport it to the site of tyrosine kinases, allowing it to exert its inhibitory effects .

Subcellular Localization

The subcellular localization of Tyrosine kinase-IN-1 can affect its activity or function. It might be directed to specific compartments or organelles within the cell, such as the cytoplasm or the cell membrane, where tyrosine kinases are located . This localization can influence the effectiveness of Tyrosine kinase-IN-1 in inhibiting tyrosine kinase activity .

Eigenschaften

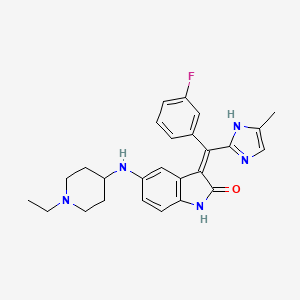

IUPAC Name |

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQYDVBIPXAAJA-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

XL999 is a potent inhibitor of key receptor tyrosine kinases implicated in the development and maintenance of tumor vasculature and in the proliferation of some tumor cells. It inhibits FGFR1, FGFR3, RET, VEGFR2 and PDGFR, and is also a potent inhibitor of FLT3, an important driver of leukemia cell proliferation in some patients with acute myelogenous leukemia (AML). XL999 exhibited excellent activity in target-specific cellular functional assays. | |

| Record name | XL999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

705946-27-6, 921206-68-0 | |

| Record name | XL-999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XL-999 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

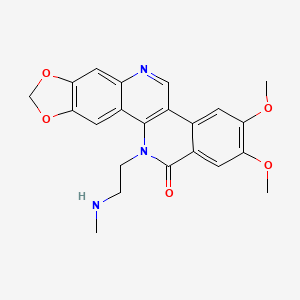

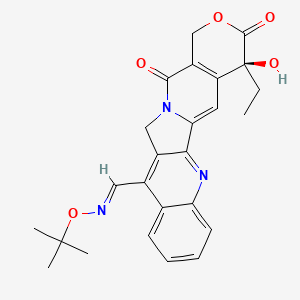

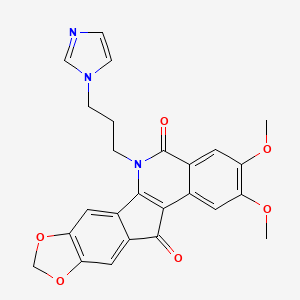

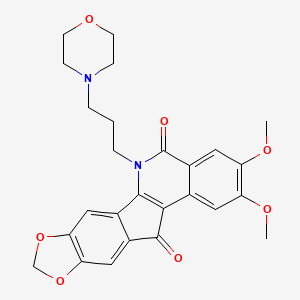

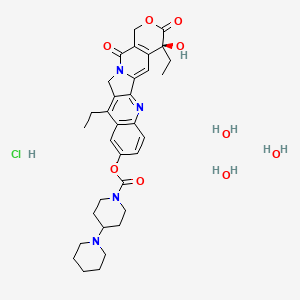

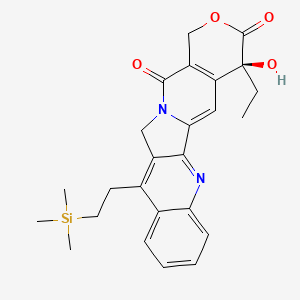

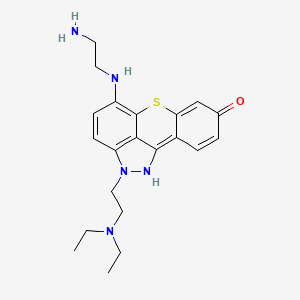

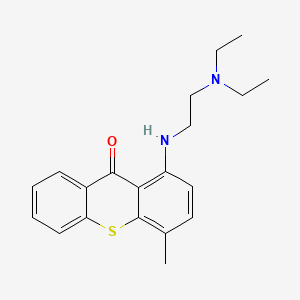

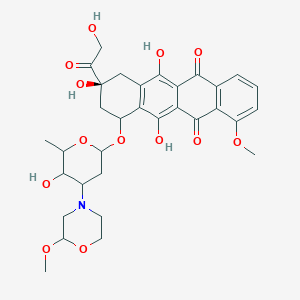

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)